molecular formula C13H14BrNO3S2 B3010976 2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2034605-87-1

2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B3010976
CAS No.: 2034605-87-1
M. Wt: 376.28
InChI Key: XIMXFVUTKQKCSF-UHFFFAOYSA-N
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Description

2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is an organic compound that features a bromine atom, a thiophene ring, and a benzenesulfonamide group

Preparation Methods

The synthesis of 2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzenesulfonamide and 3-hydroxy-3-(thiophen-3-yl)propylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the sulfonamide group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide can be compared with other similar compounds:

    Similar Compounds: Examples include other sulfonamide derivatives and thiophene-containing molecules.

    Uniqueness: The presence of both a bromine atom and a thiophene ring in the same molecule makes it unique, as it combines the properties of both functional groups.

    Comparison: Compared to other sulfonamides, this compound may exhibit different reactivity and biological activity due to the influence of the thiophene ring and bromine atom.

Properties

IUPAC Name

2-bromo-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S2/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMXFVUTKQKCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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